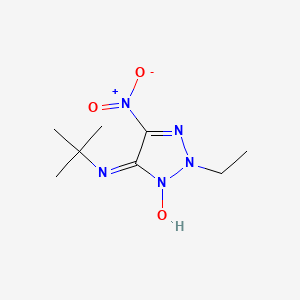
1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
Descripción general
Descripción
1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as Loperamide hydrochloride and is commonly used as an anti-diarrheal medication. However, its potential for use in scientific research has also been explored due to its unique properties and effects.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is complex and involves multiple pathways. However, its primary action is through the activation of the mu-opioid receptor. This activation leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride are varied and depend on the dose and route of administration. In general, this compound has been shown to have analgesic, sedative, and antidiarrheal effects. It has also been shown to have potential as a treatment for addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride for lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new treatments for pain and addiction. However, its use is limited by its potential for abuse and addiction, as well as its potential for side effects such as respiratory depression and sedation.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of interest is the development of new treatments for pain and addiction based on its unique properties and effects. Another area of interest is the exploration of its potential as a treatment for depression and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for studying the opioid system. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-12-5-7-13(8-6-12)15-14-4-2-3-9-16(14,18)10-11-17-15;/h5-8,14-15,17-18H,2-4,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYJKRNVMIPFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3CCCCC3(CCN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(dimethyl-lambda~4~-sulfanylidene)amino]-2-methoxy-4-nitrobenzene](/img/structure/B3829787.png)

![2-(4-bromophenyl)-6-chloro[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B3829806.png)
![4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3829810.png)
![N-benzyl-4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B3829816.png)


![1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B3829829.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829844.png)
![1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3829850.png)
![5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3829856.png)
amino]-N-methylpropanamide](/img/structure/B3829860.png)

